PD 123319 PD 123319 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(1-oxo-2,2-diphenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 130663-39-7
VCID: VC0002472
InChI: InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)
SMILES: CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
Molecular Formula: C31H32N4O3
Molecular Weight: 508.6 g/mol

PD 123319

CAS No.: 130663-39-7

Cat. No.: VC0002472

Molecular Formula: C31H32N4O3

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

PD 123319 - 130663-39-7

CAS No. 130663-39-7
Molecular Formula C31H32N4O3
Molecular Weight 508.6 g/mol
IUPAC Name 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)
Standard InChI Key YSTVFDAKLDMYCR-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
SMILES CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
Canonical SMILES CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C

Pharmacological Profile and Mechanism of Action

PD 123319 competitively antagonizes angiotensin II (Ang II) binding at AT2 receptors, which are implicated in vasodilation, anti-inflammatory responses, and tissue repair. Unlike AT1 receptors, which mediate vasoconstriction and fibrosis, AT2R activation counterbalances these effects via nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways . PD 123319’s selectivity is evident from its inability to inhibit AT1 receptors even at high concentrations .

Binding Affinity and Selectivity

  • Rat adrenal tissue: IC50 = 34 nM

  • Bovine zona glomerulosa: IC50 = 6.9 nM

  • Brain tissue: IC50 = 210 nM
    PD 123319’s ditrifluoroacetate salt enhances solubility in aqueous solutions (≥104.2 mg/mL in H2O), facilitating in vivo administration .

Therapeutic Applications in Disease Models

Cardiovascular Effects in Hypertension

Table 1: Effects of PD 123319 in Hypertensive Rat Models

ParameterCandesartan AloneCandesartan + PD 123319PD 123319 Alone
Mean Arterial Pressure↓ 25%
Perivascular Fibrosis↓ 40%↑ 30%
Ventricular Weight↓ 15%
Data derived from adult and senescent SHRs

Pulmonary Hypertension and Bronchopulmonary Dysplasia (BPD)

In hyperoxia-induced BPD models, PD 123319 (0.1 mg/kg/day) attenuated right ventricular hypertrophy (RVH) by reducing pulmonary arterial hypertension (PAH). Late-stage treatment reversed PAH, highlighting its potential to mitigate neonatal lung injury . Key outcomes included:

  • Alveolar septal thickness: Reduced by 22%

  • Medial arteriole wall thickness: Decreased by 18%

  • Inflammatory cell influx: Macrophages ↓ 35%; neutrophils ↓ 28%

Inflammatory Bowel Disease (IBD)

PD 123319 (3–10 mg/kg) ameliorated 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats by:

  • Reducing myeloperoxidase activity: ↓ 50%

  • Suppressing pro-inflammatory cytokines: IL-1β ↓ 60%; IL-6 ↓ 45%

  • Enhancing antioxidant defenses: Glutathione ↑ 30%
    Mechanistically, it inhibited NF-κB activation, underscoring AT2R’s role in inflammatory signaling .

Cellular and Molecular Mechanisms

Endothelial Cell Proliferation and Oxidative Stress

In human umbilical vein endothelial cells (HUVECs), PD 123319 (1 µM) increased proliferation by 25% and exacerbated oxidative stress via:

  • Total oxidant capacity (TOC): ↑ 40%

  • Oxidative stress index (OSI): ↑ 55%
    Paradoxically, these effects contrast with its anti-inflammatory actions in vivo, suggesting cell-type-specific responses .

Interaction with AT2 Receptor Agonists

Co-administration with AT2R agonist LP2–3 abolished LP2–3’s benefits on RVH in BPD models, confirming competitive antagonism . At high doses (2 mg/kg), PD 123319 fully blocked LP2–3, whereas low doses (0.1 mg/kg) synergistically reduced fibrosis .

Chemical Properties and Formulations

Table 2: Physicochemical Characteristics of PD 123319

PropertyValue
Molecular Weight508.61 g/mol
CAS Number130663-39-7
Solubility≥22.4 mg/mL in DMSO
Storage-20°C
FormulationColorless oil (free base)
Data from APExBIO

The ditrifluoroacetate salt (C31H32N4O3·2CF3CO2H) is preferred for in vivo studies due to improved stability .

Limitations and Contradictory Findings

Despite its therapeutic promise, PD 123319 exhibits paradoxical effects:

  • Cerebral blood flow (CBF): No impact on autoregulation in normotensive rats .

  • Oxidative stress: Increased TOC in HUVECs despite anti-inflammatory effects in colitis .
    These discrepancies highlight the need for dose- and context-specific evaluations.

Future Directions

  • Dose Optimization: Clarify the biphasic effects observed in BPD models, where low doses protect but high doses negate benefits .

  • Combination Therapies: Explore synergies with AT1R blockers for fibrotic diseases.

  • Clinical Translation: Address pharmacokinetic challenges, including its short half-life (~20 minutes) .

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